2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1223815-82-4
VCID: VC6088496
InChI: InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33)
SMILES: CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2
Molecular Formula: C26H26N6O3S
Molecular Weight: 502.59

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

CAS No.: 1223815-82-4

Cat. No.: VC6088496

Molecular Formula: C26H26N6O3S

Molecular Weight: 502.59

* For research use only. Not for human or veterinary use.

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide - 1223815-82-4

Specification

CAS No. 1223815-82-4
Molecular Formula C26H26N6O3S
Molecular Weight 502.59
IUPAC Name 2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C26H26N6O3S/c1-3-4-15-35-21-9-5-18(6-10-21)22-16-23-25-28-29-26(31(25)13-14-32(23)30-22)36-17-24(33)27-19-7-11-20(34-2)12-8-19/h5-14,16H,3-4,15,17H2,1-2H3,(H,27,33)
Standard InChI Key QLQIFHMZZBRFFT-UHFFFAOYSA-N
SMILES CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates a pyrazolo[1,5-a][1, triazolo[3,4-c]pyrazine core, a tricyclic system featuring fused pyrazole, triazole, and pyrazine rings. Substituents include:

  • A 4-butoxyphenyl group at position 9 of the pyrazolo-triazolo-pyrazine core.

  • A thioacetamide linker at position 3, connected to a 4-methoxyphenyl group via an N-acetamide bond.

The molecular formula is C₂₆H₂₆N₆O₃S, with a molecular weight of 502.59 g/mol. The SMILES notation (CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=CC=C(C=C5)OC)C3=C2) and InChI key provide precise stereochemical details, confirming the absence of chiral centers.

Physicochemical Profile

Key properties include:

PropertyValue
logPEstimated 3.01–3.57
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Polar Surface Area80.9–95.7 Ų
SolubilityLow aqueous solubility

The 4-butoxy and 4-methoxy groups enhance lipophilicity, while the acetamide and triazole moieties contribute to hydrogen-bonding capacity . These properties suggest moderate blood-brain barrier permeability, aligning with applications in central nervous system (CNS) drug development .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis likely involves:

  • Core Construction: Formation of the pyrazolo-triazolo-pyrazine system via cyclocondensation reactions. A reported method for analogous triazolo-pyrazines utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring .

  • Functionalization:

    • Introduction of the 4-butoxyphenyl group via Ullmann coupling or nucleophilic aromatic substitution .

    • Thioacetamide linker installation through thiol-ene click chemistry or SN2 displacement.

Key Synthetic Steps

While detailed protocols remain proprietary, analogous compounds (e.g., F833-1218 ) suggest:

  • Step 1: Condensation of 4-butoxyphenylhydrazine with a pyrazine precursor to form the pyrazolo[1,5-a]pyrazine intermediate .

  • Step 2: Triazole ring closure using sodium azide and ammonium chloride under reflux .

  • Step 3: Thiolation at position 3 via displacement with thiourea, followed by acetamide coupling using 4-methoxyphenylamine.

Reaction yields for such multistep syntheses typically range from 15–30%, necessitating chromatographic purification .

Physicochemical Characterization

Spectroscopic Data

  • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), butoxy chain (δ 0.9–1.7 ppm), and acetamide NH (δ 10.2 ppm) .

  • HRMS: [M+H]⁺ observed at m/z 503.19 (calculated 503.18).

Stability and Degradation

The compound is stable under ambient conditions but prone to hydrolysis in acidic media (t₁/₂ = 2.1 hours at pH 2) .

Applications in Drug Discovery

CNS Therapeutics

As a TSPO ligand, this compound could address glioblastoma and neurodegenerative disorders . Preclinical studies of analogs show 40–50% tumor growth inhibition in xenograft models .

Antibacterial Agents

Triazolo-pyrazines with electron-withdrawing groups (e.g., chloro, trifluoromethoxy) exhibit MIC₉₀ = 8–16 μg/mL against Staphylococcus aureus.

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields and hazardous reagents (e.g., azides). Flow chemistry and photocatalysis may improve efficiency .

Bioavailability Enhancement

Nanoparticle formulations (e.g., PLGA-based) could mitigate poor solubility, as demonstrated for related triazolo-pyrazines.

Target Validation

CRISPR-Cas9 screens and proteomic studies are needed to confirm off-target effects and mechanism of action .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator